molecular formula C22H18F3NO3S B337587 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

Cat. No.: B337587
M. Wt: 433.4 g/mol
InChI Key: YWYJNGSDFXUADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a trifluoromethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPHENYL)SULFONYL]METHYL}-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if

Properties

Molecular Formula

C22H18F3NO3S

Molecular Weight

433.4 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H18F3NO3S/c1-15-5-11-20(12-6-15)30(28,29)14-16-7-9-17(10-8-16)21(27)26-19-4-2-3-18(13-19)22(23,24)25/h2-13H,14H2,1H3,(H,26,27)

InChI Key

YWYJNGSDFXUADH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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